alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp

描述

Structural Characterization of Alpha-D-Glucopyranosyl-(1→6)-Alpha-D-Glucopyranosyl-(1→4)-Alpha-D-Glucopyranosyl-(1→4)-Alpha-D-Glucopyranose

Primary Chemical Structure Analysis

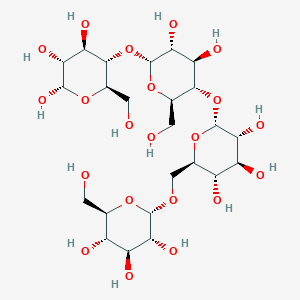

The primary structure of alpha-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranose reveals a sophisticated architectural arrangement that combines linear and branched elements within a single tetrasaccharide unit. This compound belongs to the family of isomalto-oligosaccharides, which are characterized by their alpha-glucosidic linkages and represent important hydrolysis products of various enzymatic processes. The molecular composition consists of four D-glucose residues connected through specific glycosidic bonds that create both linear segments and a single branch point, resulting in a tree-like molecular architecture rather than a simple linear chain.

The structural complexity of this tetrasaccharide arises from its unique combination of linkage types, which creates distinct conformational properties compared to purely linear oligosaccharides. Research has demonstrated that the presence of different glycosidic linkage patterns within a single oligosaccharide significantly influences the three-dimensional shape and biological activity of these carbohydrate structures. The specific arrangement of alpha-(1→4) and alpha-(1→6) linkages in this compound creates regions of varying flexibility and rigidity, with the branch point serving as a conformational hinge that affects the overall molecular dynamics.

The tetrasaccharide structure can be systematically analyzed by examining each glycosidic bond from the reducing end to the non-reducing terminus. Starting from the reducing end, the first glucose residue connects to the second through an alpha-(1→4) linkage, followed by another alpha-(1→4) connection to the third glucose unit, creating a linear maltotriose backbone. The fourth glucose residue attaches to the third unit through an alpha-(1→6) linkage, establishing the critical branch point that distinguishes this compound from linear tetrasaccharides such as maltotetraose.

Glycosidic Linkage Configuration: Alpha-(1→6) versus Alpha-(1→4) Branching Patterns

The glycosidic linkage configuration in alpha-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranose represents a fundamental example of how different bond types create distinct structural and functional properties in oligosaccharides. Alpha-(1→4) glycosidic bonds form when the anomeric carbon of one glucose residue connects to the fourth carbon of an adjacent glucose molecule, creating a linear arrangement that is characteristic of maltose-type linkages. These bonds maintain the glucose residues in a relatively extended conformation with specific angular relationships that promote linear chain formation.

In contrast, the alpha-(1→6) glycosidic linkage occurs when the anomeric carbon of the branching glucose residue bonds to the sixth carbon of the acceptor glucose unit, creating a branch point that extends laterally from the main chain. This linkage type introduces significant conformational flexibility due to the presence of an additional carbon atom in the linkage bridge, allowing for greater rotational freedom around the glycosidic bond. The alpha-(1→6) branch creates a different spatial orientation compared to the linear alpha-(1→4) connections, resulting in a Y-shaped or tree-like molecular geometry.

The distinction between these linkage types becomes particularly important when considering enzymatic recognition and hydrolysis patterns. Research has shown that alpha-glucosidases exhibit different kinetic properties toward alpha-(1→4) versus alpha-(1→6) linkages, with maltose being hydrolyzed approximately ten times faster than isomaltose under acidic conditions. Similarly, maltotetraose demonstrates approximately five times faster hydrolysis compared to tetrasaccharides containing alpha-(1→6) linkages, indicating the significant impact of linkage configuration on enzymatic susceptibility.

| Linkage Type | Carbon Positions | Structural Effect | Enzymatic Hydrolysis Rate |

|---|---|---|---|

| Alpha-(1→4) | C1 to C4 | Linear extension | 10× faster than (1→6) |

| Alpha-(1→6) | C1 to C6 | Branching/flexibility | 5× slower than (1→4) |

| Combined Pattern | Mixed linkages | Complex 3D structure | Variable kinetics |

The conformational implications of these different linkage patterns extend beyond simple geometric considerations to include effects on molecular dynamics and intermolecular interactions. Molecular dynamics simulations have revealed that alpha-(1→6) glycosidic linkages function as conformational entropy regulators, reducing the conformational entropy of cyclic oligosaccharides while increasing the motional entropy of surrounding solvent water molecules. This entropic regulation mechanism suggests that the alpha-(1→6) branch in our tetrasaccharide may significantly influence its solution behavior and interactions with other biomolecules.

Anomeric Carbon Configuration and Stereochemical Implications

The anomeric carbon configuration represents a critical determinant of glycosidic bond stereochemistry and overall molecular conformation in alpha-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranose. The anomeric carbon, defined as the hemiacetal carbon that becomes bonded to the ring oxygen and a hydroxyl group in the cyclic form of glucose, serves as the reactive center for glycosidic bond formation. In this tetrasaccharide, all glycosidic linkages involve alpha-anomeric configurations, meaning that the hydroxyl groups at the anomeric carbons are positioned in the axial orientation below the plane of the pyranose ring.

The alpha-anomeric configuration has profound implications for the three-dimensional structure and biological properties of the tetrasaccharide. When glucose molecules undergo intramolecular cyclization to form pyranose rings, the anomeric carbon becomes a new stereogenic center, and the alpha and beta isomers represent distinct stereoisomers called anomers. The preference for alpha-anomeric configuration in all linkages of this tetrasaccharide reflects the anomeric effect, a stereoelectronic phenomenon that describes the tendency of heteroatomic substituents to prefer axial orientation over the less hindered equatorial position.

The anomeric effect arises from stereoelectronic interactions involving lone pairs of electrons on the ring oxygen atom and the sigma antibonding orbital of the carbon-oxygen bond at the anomeric position. This effect stabilizes the alpha-anomeric configuration despite apparent steric crowding, making alpha-linkages thermodynamically favorable under many conditions. The consistent alpha-configuration throughout the tetrasaccharide creates a uniform stereochemical environment that influences both the local conformation around each glycosidic bond and the global shape of the entire molecule.

| Anomeric Position | Configuration | Hydroxyl Orientation | Stereochemical Effect |

|---|---|---|---|

| First Linkage | Alpha | Axial (down) | Anomeric stabilization |

| Second Linkage | Alpha | Axial (down) | Consistent stereochemistry |

| Third Linkage (Branch) | Alpha | Axial (down) | Branch point configuration |

The stereochemical implications of the alpha-anomeric configuration extend to enzymatic recognition and biological activity. Enzymes that interact with oligosaccharides often exhibit high specificity for anomeric configuration, with many alpha-glucosidases showing exclusive activity toward alpha-linkages while being unable to hydrolyze beta-configured bonds. This stereochemical specificity ensures that the tetrasaccharide can serve as a substrate for specific enzymatic pathways while remaining resistant to others, contributing to its biological stability and functional selectivity.

Comparative Analysis with Linear versus Branched Isomaltooligosaccharides

The structural comparison between alpha-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranose and related linear and branched isomaltooligosaccharides reveals fundamental differences in molecular architecture and functional properties. Linear isomaltooligosaccharides, such as maltotetraose, consist entirely of alpha-(1→4) linkages creating extended chain conformations with predictable geometric relationships between glucose residues. These linear structures maintain relatively rigid conformations with limited flexibility around the glycosidic bonds, resulting in rod-like molecular shapes that pack efficiently in crystalline states.

In contrast, the branched architecture of our target tetrasaccharide introduces significant conformational complexity through the incorporation of the alpha-(1→6) branch point. This branching pattern creates a three-dimensional molecular topology that differs fundamentally from linear arrangements, with the branch point serving as a conformational hinge that allows different segments of the molecule to adopt various spatial orientations. The presence of the alpha-(1→6) linkage introduces additional rotational degrees of freedom compared to purely alpha-(1→4) linked structures, resulting in a more flexible and dynamic molecular conformation.

Comparative studies of oligosaccharide structures have demonstrated that branching patterns significantly influence biological recognition and enzymatic processing. Branched oligosaccharides typically exhibit different binding affinities for carbohydrate-binding proteins compared to their linear counterparts, reflecting the importance of three-dimensional complementarity in biological interactions. The specific branching pattern in our tetrasaccharide creates unique spatial arrangements of hydroxyl groups and ring structures that may confer distinctive recognition properties for enzymes, lectins, and other carbohydrate-binding molecules.

| Structural Feature | Linear Oligosaccharides | Branched Tetrasaccharide | Functional Implication |

|---|---|---|---|

| Linkage Pattern | All α-(1→4) | Mixed α-(1→4) and α-(1→6) | Enhanced flexibility |

| Molecular Shape | Rod-like/extended | Y-shaped/branched | Altered binding sites |

| Conformational Entropy | Low flexibility | High flexibility | Dynamic interactions |

| Enzymatic Recognition | Uniform specificity | Multiple recognition sites | Complex processing |

The enzymatic behavior of branched versus linear oligosaccharides provides additional insights into their structural differences. Research has shown that leucocyte alpha-glucosidase exhibits differential kinetic properties toward linear maltotetraose compared to branched tetrasaccharides containing alpha-(1→6) linkages, with the branched structures showing reduced hydrolysis rates and altered enzyme kinetics. These differences reflect the impact of molecular architecture on enzyme-substrate interactions, with the branch point potentially creating steric hindrance or altered binding geometry that affects catalytic efficiency.

Furthermore, the metabolic fate of branched oligosaccharides differs significantly from linear structures due to their distinct recognition by various enzymatic systems. The presence of alpha-(1→6) linkages requires specific debranching enzymes for complete hydrolysis, while linear alpha-(1→4) structures can be processed by conventional alpha-amylases and maltases. This enzymatic specificity contributes to the biological persistence and functional diversity of branched oligosaccharides compared to their linear counterparts, making them important components of complex carbohydrate metabolism and signaling pathways.

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBCRLIOSBQLHS-UJDJLXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101115217 | |

| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13264-95-4 | |

| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13264-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp is a complex oligosaccharide composed of multiple glucose units linked through specific glycosidic bonds. This compound is part of the isomaltose family and has garnered attention for its potential biological activities, particularly in immunomodulation and metabolic processes. Understanding its biological activity is crucial for exploring its applications in food science, pharmaceuticals, and biotechnology.

Chemical Structure

The structure of alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp can be described as follows:

- Composition : It consists of five glucose units.

- Linkages : The oligosaccharide features:

- An α-(1→6) linkage between the first two glucose units.

- Two α-(1→4) linkages connecting subsequent glucose units.

This specific arrangement influences its solubility, digestibility, and biological interactions.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of oligosaccharides similar to alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp. For instance, a novel polysaccharide derived from Aureobasidium melanogenum demonstrated significant immunomodulatory properties by affecting key signaling pathways involved in ferroptosis, a form of regulated cell death associated with inflammation and cancer . The polysaccharide's interaction with immune cells showed alterations in the expression of genes such as COX2 and GPX4, indicating a potential therapeutic role in managing inflammatory diseases.

Antioxidant Properties

Oligosaccharides like alpha-D-Glcp have been studied for their antioxidant properties. The ability to scavenge free radicals can mitigate oxidative stress, which is implicated in various chronic diseases. Research indicates that certain oligosaccharides can enhance cellular antioxidant defenses by modulating the expression of antioxidant enzymes .

Study on Immunomodulation

A study focused on the immunomodulatory effects of a polysaccharide similar to alpha-D-Glcp found that treatment with this compound led to significant changes in RAW 264.7 macrophage cells. The results indicated that higher concentrations of the polysaccharide increased reactive oxygen species (ROS) levels, which are critical for immune responses .

Key Findings:

- Cell Viability : Treatment with 200 μg/mL of the polysaccharide showed enhanced cell viability under oxidative stress conditions.

- Gene Expression : Upregulation of antioxidant genes was observed, supporting the hypothesis that this compound can enhance cellular defenses against oxidative damage.

Table 1: Structural Characteristics of Alpha-D-Glcp Oligosaccharides

| Oligosaccharide Structure | Linkages | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Alpha-D-Glcp | (1→6), (1→4) | 642 | Immunomodulation, Antioxidant |

| Isomaltose | (1→6), (1→4) | 342 | Antioxidant |

科学研究应用

Structural Characteristics

Isomelezitose is a non-reducing disaccharide composed of multiple glucose units linked by both α(1→4) and α(1→6) glycosidic bonds. The specific arrangement of these linkages influences its physical properties and biological functions. Its molecular formula is , and it can be represented structurally as follows:

Biological Activities

Research has demonstrated that isomelezitose exhibits a variety of biological activities that make it valuable in different applications:

- Anti-Cancer Activity : Studies indicate that polysaccharides containing similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Immunomodulatory Effects : Isomelezitose has been shown to enhance immune responses, potentially aiding in the treatment of immunodeficiency disorders .

- Prebiotic Properties : This oligosaccharide can promote the growth of beneficial gut bacteria such as Akkermansia muciniphila, which is associated with improved gut health and metabolic regulation .

Food Industry

In the food sector, isomelezitose serves as a sweetener and stabilizer due to its low glycemic index. Its ability to retain moisture makes it suitable for use in baked goods, dairy products, and confectionery. Furthermore, its prebiotic properties contribute to enhanced digestive health when included in functional foods.

Pharmaceutical Industry

Isomelezitose has potential applications in drug delivery systems. Its biocompatibility and ability to modulate immune responses make it a candidate for developing therapeutic agents that target specific diseases, including cancer and autoimmune disorders . Additionally, it may serve as a carrier for bioactive compounds, enhancing their stability and bioavailability.

Biotechnology

In biotechnology, isomelezitose is utilized for its enzymatic properties. It can act as a substrate for various enzymes involved in glycosylation processes, facilitating the synthesis of complex carbohydrates that are crucial for research and industrial applications . Its role in metabolic engineering also opens avenues for producing value-added products from renewable resources.

Case Study 1: Prebiotic Effects

A study investigating the effects of isomelezitose on gut microbiota revealed that supplementation led to an increase in beneficial bacteria populations while reducing harmful strains. This suggests its potential use as a functional ingredient in probiotics and dietary supplements aimed at improving gut health.

Case Study 2: Anti-Cancer Research

Research conducted on the anti-cancer properties of polysaccharides similar to isomelezitose demonstrated significant inhibition of tumor growth in mouse models. These findings support further exploration into its use as an adjunct therapy in cancer treatment protocols.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target tetrasaccharide and related oligo-/polysaccharides:

Table 1: Comparative Analysis of Structurally Similar Oligo-/Polysaccharides

Structural and Functional Insights

Linkage Diversity :

- The target tetrasaccharide uniquely combines alpha-(1->6) and alpha-(1->4) linkages, distinguishing it from compounds like CPS (with alpha-(1->3) linkages) and alternanase-derived cyclic tetrasaccharides (with alpha-(1->3) and alpha-(1->6) ) . These linkage variations impact enzymatic recognition; for example, CMM resists common amylases due to its cyclic structure and alternate linkages , whereas the linear target compound may be more susceptible to hydrolysis.

Cyclization vs. Linearity: Cyclic structures like CMM and CPS exhibit enhanced stability against enzymatic degradation compared to linear analogs .

Synthesis Methods :

- The target tetrasaccharide is synthesized chemically , whereas cyclic compounds (CMM, CPS) are enzymatically produced using bacterial transferases . Enzymatic methods often yield higher stereochemical precision for complex linkages.

Key Research Findings

- Enzymatic Specificity : The alternating alpha-(1->6) and alpha-(1->4) linkages in the target compound may serve as a substrate for glucoamylase, which cleaves alpha-(1->4) bonds, or isomaltase, targeting alpha-(1->6) bonds .

- Resistance to Hydrolysis: Cyclic tetrasaccharides like CMM are resistant to alpha-amylase, beta-amylase, and glucoamylase due to their non-reducing ends and cyclic conformation .

- Functional Versatility : Branched or cyclic structures (e.g., 6G-CPS) exhibit unique solubility and hydration properties, making them candidates for drug delivery or food stabilizers .

准备方法

Oxidation-Reduction Methodology

Conversion of β-D-glucoside moieties to β-D-mannoside intermediates has been achieved via Dess-Martin periodinane oxidation followed by sodium borohydride reduction. This strategy is critical for introducing structural analogs or modifying branching patterns. For instance, oxidation of a glucosyl residue at C-2 generates a keto intermediate, which upon reduction yields a mannosyl configuration, enabling further functionalization.

Enzymatic Synthesis

Glycosyltransferase-Mediated Assembly

Enzymatic methods leverage glycosyltransferases to catalyze specific linkages with high fidelity. While direct literature on the enzymatic synthesis of this tetrasaccharide is limited, related systems using amylomaltase or branching enzymes (e.g., Escherichia coli glycogen branching enzyme) suggest potential pathways. These enzymes transfer α-(1→4)-linked maltooligosaccharides to O-6 positions of acceptor glucose units, mimicking natural amylopectin biosynthesis.

Substrate Engineering

Chemoenzymatic approaches combine chemical synthesis of primer structures with enzymatic elongation. For example, a maltotriose primer synthesized chemically can serve as an acceptor for recombinant amylosucrase, which extends the chain via α-(1→4) linkages. Subsequent incubation with a branching enzyme introduces α-(1→6) linkages at designated positions.

Purification and Isolation

Chromatographic Techniques

Post-synthesis purification typically involves size-exclusion chromatography (SEC) or reverse-phase HPLC. SEC using Bio-Gel P-2 or P-4 matrices effectively separates oligosaccharides based on molecular weight, with maltotetraose eluting earlier than trisaccharide byproducts. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity, as evidenced by sharp peaks in analytical runs.

Crystallization and Precipitation

Crystallization from aqueous ethanol yields the compound as a foam-like white solid. Optimal conditions include slow evaporation at 4°C, producing crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for verifying linkage positions and anomeric configurations. Key spectral features include:

-

α-Anomeric Protons : Doublets near δ 5.2–5.4 ppm with coupling constants (J₁,₂) of 3–4 Hz.

-

Linkage-Specific Carbons : C-6 signals of the branching glucose residue appear upfield (δ 68–70 ppm) due to glycosylation.

Table 1: Representative ¹³C NMR Data for alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1 (reducing) | 92.3 | Alpha-anomeric carbon |

| C-4 (linked) | 77.8 | α-(1→4) linkage |

| C-6 (branched) | 68.5 | α-(1→6) linkage |

Mass Spectrometry

High-resolution ESI-MS confirms molecular weight (666.6 g/mol) and fragmentation patterns. The [M+Na]⁺ ion at m/z 689.2 aligns with theoretical calculations.

Challenges and Optimization

Regioselectivity in Glycosylation

Competing reactions at O-4 and O-6 positions necessitate precise temperature control (-40°C) and slow addition of glycosyl donors to favor α-(1→6) linkage formation.

Yield Limitations

Multi-step syntheses often suffer from cumulative yield losses. For example, a four-step route reported an overall yield of 32%, primarily due to incomplete glycosylation and purification losses.

Recent Advances

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing α-D-Glcp-(1→6)-α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-α-D-Glcp?

- Answer : Enzymatic synthesis using glycosyltransferases or engineered enzymes (e.g., alternanase) is a preferred method due to its specificity for α-(1→6) and α-(1→4) linkages. For stepwise assembly, chemo-enzymatic approaches combining protective-group strategies with enzymatic elongation are effective. Structural validation requires tandem techniques: MALDI-TOF MS for mass confirmation and NMR (¹H, ¹³C, HSQC) for linkage analysis .

- Key Challenge : Avoiding unintended branching or side reactions during glycosidic bond formation.

Q. How can researchers confirm the structural integrity of this tetrasaccharide?

- Answer : A multi-modal analytical workflow is essential:

- MALDI-TOF MS : Verify molecular weight (exact mass: ~666.6 Da) and purity .

- NMR Spectroscopy : Assign anomeric proton signals (δ 5.0–5.4 ppm for α-linkages) and cross-peaks in 2D spectra (e.g., COSY, TOCSY) to resolve sequence and linkage positions .

- Enzymatic Digestion : Use linkage-specific hydrolases (e.g., α-glucosidases) to confirm susceptibility patterns .

Q. What are the best practices for isolating and purifying this compound from enzymatic reaction mixtures?

- Answer : Size-exclusion chromatography (SEC) or HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) are optimal for separating oligosaccharides by size and charge. Post-purification, lyophilization ensures stability, but storage at -20°C in anhydrous conditions is critical to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on glycosidic linkage stability be resolved in dynamic environments (e.g., pH/temperature variations)?

- Answer : Employ accelerated stability studies with orthogonal analytics:

- HPLC-ELSD : Monitor degradation products over time.

- MD Simulations : Model molecular dynamics to predict bond cleavage under stress.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic stability of specific linkages .

Q. What strategies address low yields in enzymatic synthesis of α-(1→6) linkages?

- Answer : Optimize enzyme-substrate ratios using Design of Experiments (DoE) frameworks. For example:

- Response Surface Methodology (RSM) : Vary pH, temperature, and cofactor concentrations.

- Directed Evolution : Engineer enzymes for enhanced regioselectivity using error-prone PCR or site-saturation mutagenesis .

Q. How do researchers differentiate this tetrasaccharide from structurally similar oligomers (e.g., α-(1→3) variants) in complex mixtures?

- Answer : Advanced spectral techniques and bioinformatics tools are critical:

- GC-EI-MS/MS : Fragment ions (e.g., m/z 163, 205) distinguish α-(1→4) from α-(1→3) linkages.

- Glycan Microarray Screening : Use lectins or antibodies with known specificity for α-(1→6) bonds .

Q. What in silico approaches predict the biological interactions of this tetrasaccharide (e.g., with lectins or immune receptors)?

- Answer : Combine molecular docking (AutoDock Vina) and machine learning (Random Forest classifiers trained on glycan-binding data). Validate predictions via SPR (Surface Plasmon Resonance) to measure binding affinities (KD values) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。